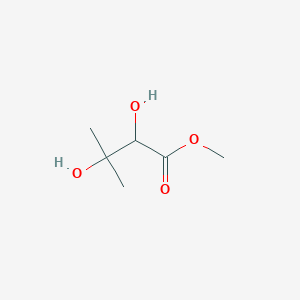

Methyl 2,3-dihydroxy-3-methylbutanoate

Description

Contextualization within Branched-Chain Hydroxy Ester Chemistry

Branched-chain hydroxy esters belong to a broad class of organic molecules that are characterized by a carbon chain with one or more branches (like a methyl group), at least one hydroxyl group, and an ester functional group. This class of compounds is diverse, ranging from simple, short-chain molecules to complex lipids with significant biological roles.

For instance, a recently discovered class of endogenous mammalian lipids known as branched fatty acid esters of hydroxy fatty acids (FAHFAs) has been shown to possess anti-diabetic and anti-inflammatory properties. acs.orgnih.govnih.gov These complex molecules highlight the important physiological functions that branched-chain hydroxy esters can perform. acs.orgnih.gov Methyl 2,3-dihydroxy-3-methylbutanoate (B1258931) can be considered a simple, foundational member of this chemical family, providing researchers with a model compound to study the chemical properties and potential activities associated with this structural motif.

Academic Significance as a Metabolite and Synthetic Intermediate

The academic importance of Methyl 2,3-dihydroxy-3-methylbutanoate stems primarily from its relationship to its parent acid, 2,3-dihydroxy-3-methylbutanoic acid (also known as α,β-dihydroxyisovalerate).

As a metabolite , the (R)-enantiomer of this parent acid is a critical intermediate in the biosynthesis of the branched-chain amino acids: valine, leucine (B10760876), and isoleucine. wikipedia.org This metabolic pathway is fundamental to nearly all life forms. In this pathway, the enzyme ketol-acid reductoisomerase produces (R)-2,3-dihydroxy-isovalerate, which is then converted by dihydroxy-acid dehydratase into 2-oxoisovalerate, a direct precursor to valine. wikipedia.org Because of this central role, metabolites in this pathway can serve as important biomarkers for certain metabolic disorders, such as Maple Syrup Urine Disease (MSUD), which involves the dysfunction of branched-chain amino acid metabolism. membrapure.denih.gov The methyl ester form is frequently used in metabolomic studies as a synthetic standard for accurately identifying and quantifying the native acid in biological samples. nih.gov

As a synthetic intermediate , the value of this compound lies in its dense arrangement of functional groups. It is a chiral molecule containing both secondary and tertiary alcohols, in addition to the ester. This structure makes it a useful starting material or "chiral building block" in organic synthesis. Chemists can selectively modify each functional group to build more complex molecules with specific, three-dimensional shapes, which is particularly important in the development of pharmaceuticals and other bioactive compounds. The synthesis of various polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by microorganisms, showcases the industrial and biomedical applications of related hydroxy ester monomers. nih.govnih.govwestminster.ac.ukbiotech-asia.org

| Property | This compound | 2,3-dihydroxy-3-methylbutanoic Acid |

|---|---|---|

| Molecular Formula | C6H12O3 | C5H10O4 |

| Molecular Weight | 132.16 g/mol | 134.13 g/mol nih.gov |

| Functional Group | Methyl Ester | Carboxylic Acid nih.gov |

Historical Overview of Research on Related Dihydroxybutanoates

The scientific exploration of hydroxy fatty acids has a rich history. The concept of essential fatty acids was first proposed in the late 1920s by George and Mildred Burr, who demonstrated that linoleic acid was vital for preventing deficiency diseases in rats. nih.govasbmb.org This foundational work opened the door to understanding the diverse roles of fatty acids and their derivatives.

In subsequent decades, research expanded to identify and characterize a wide array of hydroxy fatty acids in various biological systems. The study of dihydroxy acids, in particular, has gained momentum as analytical techniques have become more sophisticated. For example, dihydroxy fatty acids have been identified as products of the thermal degradation of unsaturated fatty acids in archaeological studies, serving as biomarkers for food processing. researchgate.net

More recently, the field of metabolomics has highlighted the importance of small dihydroxy acids. Studies in the 21st century have linked dihydroxy fatty acid metabolites derived from arachidonic acid to the pathophysiology of neurodevelopmental disorders. nih.gov This modern research continues to uncover the subtle but crucial roles that dihydroxybutanoates and related structures play in health and disease, building on nearly a century of lipid biochemistry research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3-dihydroxy-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-6(2,9)4(7)5(8)10-3/h4,7,9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWRZRNYIIZFRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)OC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00504098 | |

| Record name | Methyl 2,3-dihydroxy-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80567-47-1 | |

| Record name | Methyl 2,3-dihydroxy-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Enzymatic Transformations Involving Methyl 2,3 Dihydroxy 3 Methylbutanoate Analogues

Central Role in Branched-Chain Amino Acid (BCAA) Biosynthesis

The biosynthetic pathways of valine, leucine (B10760876), and isoleucine are interconnected, sharing several enzymatic steps. researchgate.net The compound (2R)-2,3-dihydroxy-3-methylbutanoate is a key intermediate in the synthesis of valine and the precursor to leucine, while a similar compound, (2R,3R)-2,3-dihydroxy-3-methylvalerate, is an intermediate in the isoleucine pathway. nih.gov

Intermediacy of (2R)-2,3-Dihydroxy-3-methylbutanoate in Valine, Leucine, and Isoleucine Pathways

The biosynthesis of valine and leucine begins with pyruvate (B1213749). researchgate.net In the pathway leading to valine, (2R)-2,3-dihydroxy-3-methylbutanoate is a direct precursor. This intermediate is then converted in subsequent steps to form α-ketoisovalerate, which can be transaminated to yield valine or serve as the starting point for the leucine-specific branch of the pathway. acs.orgnih.gov In the isoleucine pathway, the structurally similar intermediate, 2,3-dihydroxy-3-methylvalerate, is formed from 2-aceto-2-hydroxybutyrate. researchgate.netmdpi.com

Biosynthetic Origin from 2-Acetolactate

The precursor to (2R)-2,3-dihydroxy-3-methylbutanoate is (S)-2-acetolactate. nih.govrsc.org This initial substrate is formed by the condensation of two pyruvate molecules in the valine pathway, a reaction catalyzed by acetohydroxyacid synthase (AHAS), also known as acetolactate synthase. acs.orgnih.govunl.edu In the isoleucine pathway, AHAS catalyzes the condensation of pyruvate and 2-ketobutyrate to form 2-aceto-2-hydroxybutyrate. researchgate.netnih.gov

Enzymology of Ketol-Acid Reductoisomerase (KARI, EC 1.1.1.86)

Ketol-acid reductoisomerase (KARI) is a bifunctional enzyme that catalyzes two distinct but sequential reactions within a single active site: an isomerization reaction followed by a reduction reaction. mdpi.compsu.eduproteopedia.org This enzyme is essential for the biosynthesis of BCAAs and is the target of some herbicides. psu.edu

Catalytic Mechanism and Stereospecificity of the Reduction-Isomerization Reaction

The reduction step of the KARI-catalyzed reaction is dependent on the cofactor NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate), which serves as the hydride donor. researchgate.netebi.ac.uk This reduction converts the 2-keto group of the intermediate, 3-hydroxy-3-methyl-2-ketobutyrate, to a hydroxyl group, yielding the final product, (2R)-2,3-dihydroxy-3-methylbutanoate. psu.eduresearchgate.net The binding of NADPH to the enzyme is a critical step in the catalytic cycle and has been a subject of studies aimed at altering the enzyme's cofactor specificity from NADPH to NADH. nih.govnih.govnih.gov

The initial step in the KARI reaction is an isomerization that involves a 1,2-alkyl shift. ebi.ac.uk This Mg²⁺-dependent rearrangement converts (2S)-2-acetolactate into 3-hydroxy-3-methyl-2-ketobutyrate. psu.eduresearchgate.net A proposed mechanism suggests that a hydroxide (B78521) ion, bridged between two Mg²⁺ ions in the active site, initiates the reaction by abstracting a proton from the C2 hydroxyl group of the substrate. researchgate.netuq.edu.au This is followed by the migration of a methyl group. The enzyme's active site architecture ensures strict stereochemical control throughout this process, leading to the formation of the specific stereoisomer required for the subsequent reduction. researchgate.net

Table 1: Key Enzymes and Intermediates in BCAA Biosynthesis

| Enzyme | EC Number | Substrate(s) | Product(s) | Pathway Involvement |

|---|---|---|---|---|

| Acetohydroxyacid Synthase (AHAS) | 2.2.1.6 | Pyruvate, 2-Ketobutyrate | 2-Acetolactate, 2-Aceto-2-hydroxybutyrate | Valine, Leucine, Isoleucine |

| Ketol-Acid Reductoisomerase (KARI) | 1.1.1.86 | (S)-2-Acetolactate, NADPH | (R)-2,3-Dihydroxy-3-methylbutanoate, NADP⁺ | Valine, Leucine, Isoleucine |

| Dihydroxy-acid Dehydratase | 4.2.1.9 | 2,3-Dihydroxy-3-methylbutanoate (B1258931) | 2-Keto-3-methylbutanoate | Valine, Leucine, Isoleucine |

| Branched-Chain Aminotransferase | 2.6.1.42 | α-Ketoisovalerate, Leucine, Isoleucine | Valine, α-Ketoisocaproate, α-Keto-β-methylvalerate | Valine, Leucine, Isoleucine |

| Isopropylmalate Synthase | 2.3.3.13 | α-Ketoisovalerate, Acetyl-CoA | 2-Isopropylmalate | Leucine |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (2R)-2,3-dihydroxy-3-methylbutanoate |

| (2R,3R)-2,3-dihydroxy-3-methylvalerate |

| (S)-2-acetolactate |

| 2,3-dihydroxy-3-methylvalerate |

| 2-aceto-2-hydroxybutyrate |

| 2-Keto-3-methylbutanoate |

| 2-ketobutyrate |

| 3-hydroxy-3-methyl-2-ketobutyrate |

| Acetyl-CoA |

| Isoleucine |

| Leucine |

| Methyl 2,3-dihydroxy-3-methylbutanoate |

| NADP⁺ |

| NADPH |

| Pyruvate |

| Valine |

| α-Keto-β-methylvalerate |

| α-Ketoisocaproate |

Proposed Proton Shuttle Mechanisms within the Active Site of Ketol-Acid Reductoisomerase (KARI, EC 1.1.1.86)

Ketol-acid reductoisomerase (KARI) is a bifunctional enzyme that catalyzes both an alkyl migration and a subsequent NADPH-dependent reduction. uq.edu.au A key feature of the KARI reaction mechanism is a proposed proton shuttle that facilitates the isomerization step. This mechanism is thought to involve a magnesium-activated water molecule and a conserved lysine (B10760008) residue within the active site. nih.gov

The proposed sequence of events is as follows:

A water molecule, activated by a magnesium ion, abstracts a proton from the hydroxyl group of the substrate. nih.gov

This initiates a 1,2-alkyl shift, which is accompanied by the deprotonation of a conserved lysine residue (e.g., Lys252 in spinach KARI). nih.gov

Following the rearrangement, NADPH provides a hydride ion to the newly formed carbonyl group. nih.gov

The resulting alkoxide then abstracts a proton from the magnesium-bound water molecule, regenerating the hydroxide ion. nih.gov

Finally, a water molecule donates a proton back to the lysine residue, restoring the enzyme's active site to its initial state. nih.gov

This base-catalyzed proton shuttle mechanism is crucial for the alkyl migration reaction, setting the stage for the subsequent reduction. nih.gov

Kinetic Characterization and pH Dependence of KARI Activity

The catalytic activity of KARI is significantly influenced by pH. Studies on the pH dependence of the kinetic parameters of KARI have revealed a bell-shaped curve for the variation of log(V/K) with pH, which is indicative of the involvement of both an acid and a base catalyst in the reaction. nih.gov In the reverse reaction, the V/K for 2,3-dihydroxy-3-methylbutyrate is constant between pH 8 and 10 but decreases below pH 8. nih.gov For the barley enzyme, the optimal activity has been observed at a pH of 7.5. nih.gov

The kinetic parameters of KARI have been characterized in various organisms. These values highlight the enzyme's efficiency in catalyzing the conversion of its substrates.

| Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|---|

| Escherichia coli | 2-acetolactate | 230 ± 8 | 2.15 ± 0.02 | 9348 |

| Staphylococcus aureus | 2-acetolactate | 285 ± 41 | 0.23 ± 0.01 | 807 |

| Campylobacter jejuni (wild-type) | 2-acetolactate | 881 ± 50 | 0.85 ± 0.05 | 965 |

| Mycobacterium tuberculosis | 3-hydroxy-3-methyl-2-ketobutyrate | 301.30 ± 7.7 | 201.17 ± 61.39 | 667677 |

| Barley (Hordeum vulgare) | acetolactate | 11 | - | - |

| Barley (Hordeum vulgare) | acetohydroxybutyrate | 38 | - | - |

| Barley (Hordeum vulgare) | NADPH | 4.3 | - | - |

Cofactor Interactions and Metal Ion Dependency in KARI Catalysis

KARI's catalytic activity is strictly dependent on the presence of the cofactor NADPH and a divalent metal ion, typically magnesium (Mg²⁺). nih.govebi.ac.uk The enzyme possesses two distinct magnesium-binding sites. nih.gov The binding of both Mg²⁺ and NADPH induces significant conformational changes in the enzyme. For instance, in plant KARI, the binding of these cofactors stabilizes the relative positions of the N- and C-domains. ebi.ac.uk In the E. coli enzyme, the binding of Mg²⁺ and NADPH opens the interface between these domains, allowing substrate access. ebi.ac.uk

Enzymology of Dihydroxyacid Dehydratase (DHAD, EC 4.2.1.9)

Following the action of KARI, dihydroxyacid dehydratase (DHAD) catalyzes the subsequent dehydration step in the BCAA biosynthesis pathway.

Catalytic Role in Dehydration of 2,3-Dihydroxy-3-methylbutanoic Acid to 3-Methyl-2-oxobutanoate (B1236294)

DHAD facilitates the dehydration of 2,3-dihydroxy-3-methylbutanoic acid (also known as 2,3-dihydroxyisovalerate) to yield 3-methyl-2-oxobutanoate (α-ketoisovalerate). youtube.comnih.gov This reaction is a critical step that prepares the carbon skeleton for the final transamination to produce valine. The enzyme is a member of the lyase family, specifically the hydro-lyases that cleave carbon-oxygen bonds. youtube.com

Structural and Mechanistic Insights into DHAD Activity

DHAD enzymes are known to contain an iron-sulfur ([Fe-S]) cluster, which can be either a [2Fe-2S] or a [4Fe-4S] type, and are essential for catalytic activity. nih.gov The enzyme also requires a divalent metal ion, typically Mg²⁺, for its function. nih.gov

The proposed catalytic mechanism involves the following key steps:

The dehydration is initiated by the abstraction of a proton from the C2 position of the substrate. nih.gov This is thought to be carried out by the alkoxide side chain of a conserved serine residue in the active site. nih.gov

The resulting carbanion intermediate is stabilized by the nearby Mg²⁺ ion. nih.gov

The [Fe-S] cluster is proposed to act as a Lewis acid, facilitating the elimination of the hydroxyl group from the C3 position. nih.gov

Structural studies of DHAD from organisms such as Arabidopsis thaliana have provided detailed views of the active site, revealing the coordination of the [2Fe-2S] cluster and the Mg²⁺ ion by conserved residues. researchgate.net

Kinetic studies of DHAD from the thermoacidophilic archaeon Sulfolobus solfataricus have shown a kcat/Km value of 140.3 mM⁻¹s⁻¹ for its primary substrate, 2,3-dihydroxyisovalerate. nih.gov

Metabolic Network Integration and Regulatory Aspects

The enzymes KARI and DHAD are encoded by the ilvC and ilvD genes, respectively, and are integral components of the BCAA biosynthesis pathway. researchgate.net The expression and activity of these enzymes are tightly regulated to meet the cell's demand for branched-chain amino acids.

The BCAA pathway is subject to feedback regulation, where the final products (valine, leucine, and isoleucine) can inhibit the activity of the initial enzymes in the pathway, such as threonine dehydratase (IlvA). nih.gov This allosteric regulation ensures that the cell does not overproduce these amino acids. The regulation of the ilv operons, which contain the genes for these enzymes, can also occur at the genetic level, responding to the availability of BCAAs and other metabolic signals. nih.gov The intricate control of this pathway highlights its importance in cellular metabolism and its integration with other metabolic networks.

Flux Distribution and Metabolic Cycling in Microorganisms

The biosynthesis of BCAAs is a central metabolic pathway, and its flux is tightly integrated with other cellular processes. Studies in model organisms like Saccharomyces cerevisiae, Escherichia coli, and Chlamydomonas reinhardtii have provided insights into how the flow of metabolites through this pathway is managed.

In the budding yeast Saccharomyces cerevisiae , the metabolism of BCAAs is compartmentalized, with biosynthesis occurring in the mitochondria. microbialcell.com Isotope tracing analyses in synchronously growing yeast cells have revealed that the synthesis of leucine increases as cells progress through the G1 phase of the cell cycle, peaking during DNA replication. nih.govbiorxiv.org The mitochondrial branched-chain amino acid aminotransferase, Bat1, is crucial for effective valine biosynthesis and growth regulation, suggesting that mitochondria are the primary source of intracellular valine. microbialcell.com Studies using 13C-metabolic flux analysis (13C-MFA) in complex media show that when amino acids are supplied externally, the metabolic flux through pathways like the anaplerotic and oxidative pentose (B10789219) phosphate (B84403) pathways is lower compared to synthetic media. nih.gov This reduction in carbon loss from branching pathways allows for an increased carbon flow toward glycolysis and ethanol (B145695) production. nih.gov

In the green microalga Chlamydomonas reinhardtii , BCAA metabolism is linked to energy storage. nih.govnih.govoup.com During nitrogen starvation, a condition that induces the accumulation of triacylglycerol (TAG), BCAA catabolism provides carbon precursors and ATP for lipid biosynthesis. nih.govbgu.ac.il Mutants deficient in the branched-chain ketoacid dehydrogenase (BCKDH) complex show a defect in BCAA catabolism and accumulate about 30% less TAG than the wild type during nitrogen starvation. nih.govnih.govoup.com These mutants also exhibit a 20% to 35% lower rate of mitochondrial respiration, highlighting the significant contribution of BCAA metabolic flux to cellular energy homeostasis and storage. nih.govnih.gov

| Organism | Key Findings on Metabolic Flux | Metabolic Connection | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | Leucine synthesis flux increases through G1 phase, peaking in S phase. | Cell Cycle Progression, TORC1 Activation | nih.govbiorxiv.org |

| Saccharomyces cerevisiae | Flux through anaplerotic and pentose phosphate pathways decreases in complex media. | Central Carbon Metabolism, Ethanol Production | nih.gov |

| Escherichia coli | Dihydroxy-acid dehydratase can be inactivated and reactivated, suggesting metabolic cycling. | Oxidative Stress Response | nih.gov |

| Chlamydomonas reinhardtii | BCAA catabolism contributes carbon precursors and ATP for lipid synthesis during nitrogen starvation. | Triacylglycerol (TAG) Homeostasis, Mitochondrial Respiration | nih.govnih.govbgu.ac.il |

Enzyme Promiscuity and Broad Specificity in Related Metabolic Pathways

Enzyme promiscuity, the ability of an enzyme to catalyze secondary reactions that are not its primary physiological role, is a key factor in metabolic evolution. nih.govwikipedia.orgnih.gov This phenomenon, along with broad substrate specificity, is observed in enzymes within and related to the BCAA biosynthetic pathway.

Aminotransferases, which catalyze the final step in BCAA synthesis, are a notable example. frontiersin.org These pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzymes often exhibit broad substrate specificity, enabling them to act on a variety of amino and keto acids. frontiersin.orgescholarship.org For instance, studies in E. coli have distinguished between different aminotransferases, such as transaminase A, which appears to consist of one protein with broad specificity for aromatic amino acids and another specific for aspartate. nih.gov In the archaeon Pyrococcus furiosus, an aspartate aminotransferase shows high activity with aspartate but also significant activity with aromatic amino acids, while an aromatic aminotransferase can act on phenylalanine, tyrosine, and tryptophan. nih.govwur.nl This broad specificity allows for metabolic flexibility, enabling organisms to synthesize and degrade a range of amino acids using a limited set of enzymes.

The concept of promiscuity extends beyond just accepting multiple substrates (substrate promiscuity) to catalyzing different types of reactions (catalytic promiscuity). mit.edu While many enzymes in core metabolic pathways are highly specific, others, particularly those in secondary metabolism, show considerable flexibility. nih.govmit.edu This promiscuity can serve as a starting point for the evolution of new metabolic functions. nih.gov For example, a promiscuous activity that is initially inefficient may become the primary function after gene duplication and subsequent mutation, allowing for the development of novel biosynthetic pathways. nih.gov

| Enzyme Class | Organism Example | Observed Specificity/Promiscuity | Reference |

|---|---|---|---|

| Aminotransferases (BCATs) | Thermus tenax | Showed broad substrate specificity for various branched-chain amino acids and their corresponding oxoacids. | frontiersin.org |

| Transaminase A | Escherichia coli | Appears to be composed of two proteins: one with broad specificity for aromatic amino acids and another specific for aspartate. | nih.gov |

| Aspartate Aminotransferase (AspAT) | Pyrococcus furiosus | Exhibits highest activity with aspartate but also significant activity with alanine, glutamate, and aromatic amino acids. | nih.govwur.nl |

| Tryptophan AT-related protein 1 | Arabidopsis thaliana | Found to be a highly promiscuous enzyme that can utilize 13 different amino acid donors and 3 keto acid acceptors. | escholarship.org |

Transcriptional and Post-Translational Regulation of BCAA Biosynthetic Enzymes

The BCAA biosynthetic pathway is tightly regulated at multiple levels to ensure that the synthesis of these essential amino acids matches cellular demand. This regulation occurs at the transcriptional level, controlling enzyme expression, and at the post-translational level, modulating enzyme activity.

Transcriptional Regulation: In bacteria like E. coli and B. subtilis, the expression of genes encoding BCAA biosynthetic enzymes is controlled by transcription factors that sense the intracellular concentration of BCAAs. In E. coli, the leucine-responsive protein (Lrp) regulates BCAA biosynthesis and transport in response to leucine levels. pnas.org In B. subtilis, the transcription factor CodY represses the synthesis of BCAA biosynthetic enzymes under nutrient-rich conditions. pnas.org The binding of CodY to the promoter of the ilvB operon is enhanced by isoleucine and valine, but not leucine. pnas.org Additionally, the alarmone (p)ppGpp, produced during nutrient starvation, can activate the transcription of amino acid biosynthesis genes, forming a secondary regulatory circuit. pnas.org

Post-Translational Regulation: Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis and are critical for regulating enzyme function. wikipedia.orgthermofisher.comsigmaaldrich.com A primary mechanism for regulating BCAA biosynthesis is feedback inhibition, where the final products of the pathway (valine, leucine, and isoleucine) allosterically inhibit the activity of the first committed enzyme, acetohydroxyacid synthase (AHAS). nih.govresearchgate.net This prevents the wasteful production of BCAAs when they are already abundant. In plants, AHAS consists of a catalytic subunit and a regulatory subunit. nih.govresearchgate.net Mutations in the regulatory subunit can lead to an AHAS holoenzyme that is more resistant to feedback inhibition by valine, resulting in the accumulation of higher levels of BCAAs. nih.gov

| Regulatory Mechanism | Enzyme Target | Description | Organism Example | Reference |

|---|---|---|---|---|

| Transcriptional Repression | BCAA Biosynthetic Operons | The transcription factor CodY binds to promoters to repress gene expression in the presence of isoleucine and valine. | B. subtilis | pnas.org |

| Transcriptional Regulation | BCAA Biosynthetic Operons | The leucine-responsive protein (Lrp) regulates gene expression in response to leucine levels. | E. coli | pnas.org |

| Allosteric Feedback Inhibition | Acetohydroxyacid Synthase (AHAS) | End products (valine, leucine, isoleucine) bind to the enzyme to inhibit its activity. | Plants, Bacteria, Fungi | nih.govresearchgate.net |

| Post-Translational Modification | Dihydroxy-acid Dehydratase (DHAD) | Inactivation/reactivation via destruction and reconstitution of its [Fe-S] cluster in response to oxidative stress. | E. coli | nih.gov |

Synthetic Methodologies and Chemical Derivatization of Methyl 2,3 Dihydroxy 3 Methylbutanoate and Analogues

Strategies for Total Synthesis of Methyl 2,3-dihydroxy-3-methylbutanoate (B1258931)

The total synthesis of Methyl 2,3-dihydroxy-3-methylbutanoate can be approached through several routes that establish its two contiguous stereocenters. A common strategy involves the stereoselective dihydroxylation of a corresponding α,β-unsaturated ester, methyl 3-methylbut-2-enoate. This method allows for the direct installation of both hydroxyl groups in a single step. The stereochemical outcome can be controlled by the choice of dihydroxylation reagent and the potential use of chiral ligands or auxiliaries.

Alternatively, a convergent strategy can be employed, starting from smaller, chiral precursors. For instance, an asymmetric aldol (B89426) reaction between a suitable ketone and a glyoxylate (B1226380) derivative can form the carbon-carbon bond while setting the stereochemistry of the α-hydroxy ester moiety. Subsequent reduction of the ketone would then establish the second stereocenter. The final step in these synthetic sequences is typically the esterification of the resulting 2,3-dihydroxy-3-methylbutanoic acid with methanol (B129727) under acidic conditions to yield the target methyl ester. The parent compound, (R)-2,3-dihydroxy-3-methylbutanoic acid, is a known intermediate in the biosynthesis of branched-chain amino acids. wikipedia.orggenome.jp

Key synthetic transformations in the total synthesis often include:

Asymmetric dihydroxylation of α,β-unsaturated esters.

Sharpless asymmetric epoxidation followed by regioselective ring-opening.

Asymmetric aldol additions.

Stereoselective reduction of α-hydroxy ketone intermediates.

These methods provide access to different stereoisomers of the target molecule by carefully selecting the chiral catalysts and reaction conditions.

Chemoenzymatic Approaches for Stereodivergent Synthesis

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biocatalysts to create efficient and stereodivergent pathways. researchgate.net This approach is particularly powerful for generating all possible stereoisomers of a molecule like this compound. By strategically combining enzymatic reductions, resolutions, and chemical transformations, chemists can access each of the four possible stereoisomers in high optical purity. acs.org

Biocatalytic reduction of carbonyl compounds using enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) is a highly effective method for creating chiral alcohols with excellent stereoselectivity. nih.govmdpi.com To synthesize this compound, a suitable precursor like methyl 2-hydroxy-3-oxo-3-methylbutanoate can be reduced. These enzymes, often sourced from microorganisms like Lactobacillus kefir or overexpressed in E. coli, utilize cofactors such as NADPH to deliver a hydride to the ketone. nih.govnih.gov The inherent chirality of the enzyme's active site directs the hydride attack to one face of the carbonyl, leading to the formation of a specific stereoisomer of the secondary alcohol. By screening a panel of KREDs, which exhibit different stereopreferences (either (R)- or (S)-selective), it is possible to selectively produce the desired diastereomer of the final product. mdpi.comacs.org

Table 1: Representative Biocatalytic Reduction of Methyl 2-hydroxy-3-oxo-3-methylbutanoate

| Enzyme Source | Cofactor System | Product Diastereomer | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| KRED-101 | NADPH | (2R,3R) | >98:2 | >99% |

| LbADH | NADPH | (2R,3S) | >97:3 | >99% |

| KRED-P2-H09 | NADPH | (2S,3S) | >95:5 | >98% |

| RasADH | NADPH | (2S,3R) | >96:4 | >99% mdpi.com |

Kinetic resolution is a widely used enzymatic method for separating enantiomers from a racemic mixture. researchgate.net Hydrolases, particularly lipases such as Candida antarctica lipase (B570770) B (CAL-B), are frequently employed for this purpose due to their broad substrate tolerance and high enantioselectivity. researchgate.netjocpr.com In a typical kinetic resolution of racemic this compound, the enzyme selectively catalyzes the acylation of one enantiomer in the presence of an acyl donor (e.g., vinyl acetate), leaving the other enantiomer unreacted. youtube.com The reaction is stopped at approximately 50% conversion, allowing for the separation of the acylated ester from the unreacted alcohol, both in high enantiomeric purity. This technique provides access to both enantiomers from a single racemic starting material. jocpr.com

Table 2: Lipase-Catalyzed Kinetic Resolution of (±)-Methyl 2,3-dihydroxy-3-methylbutanoate

| Lipase | Acyl Donor | Solvent | Conversion (%) | Unreacted Alcohol (ee) | Acylated Product (ee) |

| CAL-B | Vinyl Acetate | Toluene | ~50% | >99% (S-enantiomer) | >99% (R-enantiomer) |

| PS-IM | Isopropenyl Acetate | Hexane (B92381) | ~50% | >98% (R-enantiomer) | >98% (S-enantiomer) rsc.org |

| A. niger Lipase | Acetic Anhydride | MTBE | ~50% | >97% (S-enantiomer) | >97% (R-enantiomer) rsc.org |

Enzymes can also be utilized to interconvert stereoisomers, a process known as epimerization. libretexts.org This strategy is particularly valuable when combined with kinetic resolution in a process called dynamic kinetic resolution (DKR). In a DKR, the unwanted enantiomer that remains after the resolution step is continuously racemized or epimerized back to the starting racemic mixture. acs.org This allows the resolution to proceed beyond the theoretical 50% yield, potentially converting all of the starting material into a single desired stereoisomer. rsc.org While specific isomerases for this compound are not commonly cited, the principle can be applied using chemical racemization agents (like a base or a metal catalyst) in conjunction with an enzymatic resolution step. nih.govgoogle.com This dual catalytic system enables the efficient conversion of a mixture of stereoisomers into a single, optically pure product.

Conventional Organic Synthesis of Related Dihydroxy Esters

Traditional organic synthesis provides robust and scalable methods for producing dihydroxy esters. These methods often rely on substrate control or reagent control to achieve high levels of diastereoselectivity.

The diastereoselective reduction of α-keto esters is a cornerstone of synthesizing α,β-dihydroxy esters. The stereochemical outcome is highly dependent on the reaction conditions and the reagents used. A common strategy involves chelation-controlled reduction. researchgate.net When an α-hydroxy-β-keto ester is treated with a chelating Lewis acid, such as titanium tetrachloride (TiCl₄), the Lewis acid coordinates to both the α-hydroxyl and the β-carbonyl oxygen atoms, creating a rigid five-membered ring intermediate. Subsequent delivery of a hydride (e.g., from a borane (B79455) complex) occurs from the less sterically hindered face, typically leading to the syn-diol. researchgate.net

Conversely, non-chelation-controlled conditions favor the formation of the anti-diol. Using a non-chelating Lewis acid like cerium trichloride (B1173362) (CeCl₃) or employing bulky reducing agents that disrupt chelation leads to a Felkin-Anh-type transition state, resulting in the anti product. researchgate.net This control over diastereoselectivity allows for the targeted synthesis of either the syn or anti isomers of related dihydroxy esters. nih.gov

Table 3: Diastereoselective Reduction of an α-Hydroxy-β-Keto Ester Precursor

| Reducing System | Lewis Acid | Control Type | Major Diastereomer | Diastereomeric Ratio (syn:anti) |

| BH₃·py | TiCl₄ | Chelation | syn | >95:5 researchgate.net |

| NaBH₄ | None | Non-Chelation (Felkin-Anh) | anti | 20:80 |

| LiEt₃BH | CeCl₃ | Non-Chelation | anti | <5:95 researchgate.net |

Dihydroxylation Reactions

The synthesis of vicinal diols, such as this compound, is a cornerstone of modern organic synthesis, with dihydroxylation of alkenes being the most direct and common method. rsc.org Among the various techniques, the Sharpless Asymmetric Dihydroxylation (AD) stands out as a powerful and highly reliable method for the enantioselective preparation of 1,2-diols from prochiral olefins. wikipedia.orgorganic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to direct the stereochemical outcome of the dihydroxylation. wikipedia.orgnih.gov

The precursor for synthesizing this compound via this method is an α,β-unsaturated ester, specifically Methyl 3-methyl-2-butenoate. sigmaaldrich.com The reaction is performed with a catalytic amount of osmium tetroxide, which is regenerated by a stoichiometric co-oxidant. wikipedia.org Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, simplify the procedure. These mixtures contain the osmium catalyst, the co-oxidant (typically potassium ferricyanide), and a chiral ligand. organic-chemistry.orgalfa-chemistry.com

The choice between AD-mix-α and AD-mix-β determines which face of the alkene is hydroxylated, thus controlling the absolute stereochemistry of the resulting diol. wikipedia.org AD-mix-α contains the ligand (DHQ)₂PHAL, derived from dihydroquinine, while AD-mix-β contains (DHQD)₂PHAL, derived from dihydroquinidine. wikipedia.orgalfa-chemistry.com For a substrate like Methyl 3-methyl-2-butenoate, using AD-mix-β would typically yield the (2R,3S)-diol, whereas AD-mix-α would produce the (2S,3R)-diol, often with high enantiomeric excess (ee). alfa-chemistry.com

The mechanism begins with the formation of a complex between osmium tetroxide and the chiral ligand. wikipedia.org This chiral complex then undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester intermediate. wikipedia.orgorganic-chemistry.org This intermediate is then hydrolyzed, often accelerated by an additive like methanesulfonamide, to release the chiral diol and the reduced osmium species. wikipedia.orgorganic-chemistry.org The co-oxidant regenerates the osmium tetroxide, allowing the catalytic cycle to continue. organic-chemistry.org The reaction is known for its high degree of predictability, reliability, and broad substrate scope, including α,β-unsaturated esters. nih.govalfa-chemistry.com

| Substrate Type | AD-mix Variant | Typical Product Configuration | Yield (%) | Enantiomeric Excess (ee %) |

| α,β-Unsaturated Ester | AD-mix-β | (2R,3S) | 77-90 | >95 |

| α,β-Unsaturated Ester | AD-mix-α | (2S,3R) | 75-91 | >95 |

| trans-Disubstituted Alkene | AD-mix-β | (R,R) | High | High |

| trans-Disubstituted Alkene | AD-mix-α | (S,S) | High | High |

Derivatization Reactions for Analytical or Synthetic Purposes

Esterification and Transesterification Reactions

The ester group of this compound can be readily modified through transesterification. wikipedia.org This process involves exchanging the methyl group of the ester with a different organic group from another alcohol. wikipedia.org The reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com

In a base-catalyzed transesterification, an alkoxide (e.g., sodium ethoxide) acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating a methoxide (B1231860) ion to yield the new ester (e.g., Ethyl 2,3-dihydroxy-3-methylbutanoate). masterorganicchemistry.com To drive the reaction to completion, the alcohol corresponding to the desired ester is often used as the solvent. wikipedia.orgmasterorganicchemistry.com

Acid-catalyzed transesterification involves protonation of the ester's carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by an alcohol molecule. wikipedia.orgmasterorganicchemistry.com

Alternatively, analogues of the title compound can be synthesized through esterification. This involves the reaction of the parent carboxylic acid, 2,3-dihydroxy-3-methylbutanoic acid, with various alcohols in the presence of an acid catalyst. gcms.czmonash.edu This method allows for the preparation of a wide range of esters with different alkyl or aryl groups. monash.edu Such derivatizations are common in preparing samples for GC analysis, as converting carboxylic acids to their less polar and more volatile ester derivatives improves chromatographic behavior. libretexts.orggcms.cz

Protection and Deprotection Strategies for Hydroxyl Groups

In a multi-step synthesis, the two hydroxyl groups of this compound are reactive and may interfere with reactions at other sites of the molecule. To prevent this, they can be temporarily "protected" by converting them into a less reactive functional group. highfine.com Since the molecule contains a 1,2-diol, a common and efficient strategy is to form a cyclic protecting group, such as an acetal (B89532) or ketal. highfine.comchem-station.com

These cyclic derivatives are formed by reacting the diol with an aldehyde or a ketone under acidic conditions. highfine.com For example, reaction with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst (like p-toluenesulfonic acid) yields a cyclic ketal known as an acetonide (isopropylidene derivative). This five-membered ring structure effectively masks the reactivity of both hydroxyl groups in a single step. highfine.com Similarly, reaction with benzaldehyde (B42025) forms a benzylidene acetal. chem-station.com

These protecting groups are stable under neutral, basic, and many reductive conditions, but are readily removed by treatment with aqueous acid. highfine.comresearchgate.net This process, known as deprotection, hydrolyzes the acetal or ketal, regenerating the original 1,2-diol functionality, allowing the synthesis to proceed. highfine.com The choice of protecting group can be influenced by the specific conditions of the subsequent reaction steps.

| Protecting Group | Protection Reagents | Deprotection Conditions | Stability |

| Acetonide (Isopropylidene) | Acetone or 2,2-Dimethoxypropane, Acid Catalyst (e.g., TsOH) | Aqueous Acid (e.g., HCl, AcOH) | Basic, Reductive, Oxidative |

| Benzylidene Acetal | Benzaldehyde, Acid Catalyst (e.g., ZnCl₂) | Aqueous Acid, Hydrogenolysis | Basic, Reductive |

| Silyl Ethers (e.g., TBDMS) | Silyl Chloride (e.g., TBDMSCl), Base (e.g., Imidazole) | Fluoride Source (e.g., TBAF), Acid | Basic |

| Carbonate | Phosgene or Triphosgene, Base | Basic conditions (Hydrolysis) | Acidic, Reductive |

Stereochemical Investigations of Methyl 2,3 Dihydroxy 3 Methylbutanoate and Its Analogues

Chiral Centers and Potential Stereoisomers of Methyl 2,3-Dihydroxy-3-methylbutanoate (B1258931)

Methyl 2,3-dihydroxy-3-methylbutanoate possesses two chiral centers, which are atoms attached to four different groups, giving rise to stereoisomerism. mhmedical.com The presence of n chiral centers in a molecule can result in a maximum of 2n stereoisomers. utexas.edu For this compound, with its two chiral centers, there are a total of four possible stereoisomers.

These stereoisomers can be classified into pairs of enantiomers and diastereomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. umd.edu The four stereoisomers of this compound consist of two pairs of enantiomers.

| Stereoisomer Relationship | Description |

| Enantiomers | Pairs of stereoisomers that are non-superimposable mirror images of each other. |

| Diastereomers | Stereoisomers that are not mirror images of one another. |

Assignment of Absolute Configuration (e.g., (R) or (S) at C2)

The absolute configuration at each chiral center is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. This system provides an unambiguous description of the three-dimensional arrangement of the substituents around the chiral center.

For the related compound, 2,3-dihydroxy-3-methylbutanoic acid, the (2R)-isomers have been specifically identified and studied. researchgate.net For instance, (R)-2,3-dihydroxy-isovalerate is a known intermediate in the biosynthesis of branched-chain amino acids. wikipedia.org The assignment of the absolute configuration is crucial as it dictates the molecule's interaction with other chiral molecules, such as enzymes. The (2R) configuration of 2,3-dihydroxy-3-methylbutanoic acid has been shown to be essential for its utilization by certain microorganisms. researchgate.net

Diastereomeric Ratios and Enantiomeric Excess Determination in Synthetic Routes

In the synthesis of molecules with multiple stereocenters, the relative amounts of the different stereoisomers produced are critical metrics of the reaction's success. nih.gov These are quantified by the diastereomeric ratio (dr) and the enantiomeric excess (ee).

A variety of analytical techniques are employed to determine the diastereomeric ratios and enantiomeric excess of synthetic products. nih.gov While chiral chromatography is a standard method, optical techniques such as circular dichroism (CD) spectroscopy are also utilized. nih.govbohrium.com For instance, a method using a series of circular dichroism spectra has been reported to determine the enantiomeric and diastereomeric excess of 3-hydroxy-2-methylbutanoic acid stereoisomers without the need for chiral chromatography. rsc.orgresearchgate.net

In one enzymatic synthesis approach, the reduction of α-alkyl-α-hydroxy-β-diketones yielded chiral α-alkyl-α,β-dihydroxyketones with a high enantiomeric excess of over 95%. researchgate.net

| Parameter | Description | Significance |

| Diastereomeric Ratio (dr) | The ratio of the amounts of two diastereomers produced in a chemical reaction. | Indicates the stereoselectivity of a reaction that creates a new chiral center in a molecule that already has one. |

| Enantiomeric Excess (ee) | A measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. | Crucial in the pharmaceutical industry as different enantiomers can have different pharmacological activities. nih.gov |

Influence of Stereochemistry on Biological Recognition and Enzymatic Activity

The stereochemistry of a molecule has a profound impact on its biological activity, as it governs the interaction with biological targets like enzymes and receptors. mhmedical.comnih.gov Chiral natural compounds are typically biosynthesized in an enantiomerically pure form, and this stereochemical purity is often essential for their biological function. nih.gov

In the context of 2,3-dihydroxy-3-methylbutanoic acid, the stereochemistry at the C2 position is critical for its biological recognition. Studies on isoleucine-valine requiring strains of Salmonella typhimurium have shown that only the 2R-isomers of 2,3-dihydroxy-3-methylpentanoic acid and 2,3-dihydroxy-3-methylbutanoic acid could support the growth of these bacteria. researchgate.net

Furthermore, the enzyme α,β-dihydroxyacid dehydratase was found to utilize the three isomers with the 2R-configuration as substrates, but not those with the 2S-configuration. researchgate.net This demonstrates a high degree of stereospecificity in the enzymatic reaction, where the enzyme's active site can distinguish between the different stereoisomers. The change in stereochemistry at a single chiral center can significantly alter the biological activity of a molecule. nih.gov

Reaction Mechanisms and Advanced Mechanistic Studies

Elucidation of Enzymatic Reaction Mechanisms Beyond KARI and DHAD

While ketol-acid reductoisomerase (KARI) and dihydroxy-acid dehydratase (DHAD) are pivotal in the biosynthesis of branched-chain amino acids from the related carboxylate, 2,3-dihydroxy-3-methylbutanoate (B1258931), other enzymatic transformations involving the methyl ester are also of significant interest. Research into esterases, a broad class of hydrolase enzymes, is crucial in understanding the metabolic fate of methyl 2,3-dihydroxy-3-methylbutanoate. These enzymes catalyze the hydrolysis of the ester bond, yielding methanol (B129727) and the corresponding carboxylate. This reaction is fundamental as it can precede the entry of the core structure into central metabolic pathways.

The general mechanism for esterase-catalyzed hydrolysis involves a catalytic triad, typically composed of serine, histidine, and aspartate or glutamate residues, within the enzyme's active site. The serine hydroxyl group, activated by the histidine-aspartate/glutamate relay system, acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, releasing the alcohol (methanol) and forming an acyl-enzyme intermediate. Subsequent hydrolysis of this intermediate by a water molecule, activated by the histidine residue, regenerates the active site and releases the carboxylic acid (2,3-dihydroxy-3-methylbutanoic acid).

Beyond simple hydrolysis, other potential enzymatic reactions could involve oxidoreductases acting on the hydroxyl groups or lyases that could cleave carbon-carbon bonds. However, specific examples of such enzymes acting directly on this compound remain an area of active investigation.

Investigation of Non-Enzymatic Chemical Transformations Relevant to the Core Structure

The core structure of this compound is susceptible to various non-enzymatic chemical transformations, including hydrolysis, rearrangements, and reactions analogous to non-enzymatic browning.

Hydrolysis: Under both acidic and basic conditions, the ester can be hydrolyzed to 2,3-dihydroxy-3-methylbutanoic acid and methanol.

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of methanol yield the carboxylic acid. ucoz.comchemistrysteps.com

Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com This is followed by the elimination of the methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid, driving the reaction to completion. chemistrysteps.commasterorganicchemistry.com

Rearrangements: In the presence of strong acids, diols can undergo pinacol-type rearrangements. For this compound, protonation of one of the hydroxyl groups followed by the loss of water could generate a carbocation. A subsequent 1,2-hydride or 1,2-methyl shift could lead to the formation of a keto-ester.

Non-Enzymatic Browning: Analogous to the reactions of other hydroxy acids and sugars, under heating, this compound could potentially undergo caramelization or participate in Maillard-type reactions in the presence of amino acids. nih.gov These complex series of reactions involve condensations, dehydrations, and polymerizations, leading to the formation of a variety of colored and flavored compounds.

Application of Isotopic Labeling and Kinetic Isotope Effects in Mechanistic Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical or enzymatic transformation. The use of stable isotopes, such as deuterium (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O), allows for the detailed study of bond-breaking and bond-forming steps.

In the context of this compound, ¹⁸O labeling has been instrumental in confirming the mechanism of ester hydrolysis. By conducting the hydrolysis in ¹⁸O-labeled water (H₂¹⁸O), it has been demonstrated that the ¹⁸O atom is incorporated into the resulting carboxylic acid, not the alcohol. ucoz.com This provides conclusive evidence for acyl-oxygen cleavage, where the nucleophile (water or hydroxide) attacks the carbonyl carbon, rather than alkyl-oxygen cleavage.

Kinetic Isotope Effects (KIEs) provide further insight into the rate-determining steps of a reaction. By comparing the reaction rates of isotopically labeled and unlabeled substrates, one can infer whether a particular bond to the labeled atom is broken in the transition state of the rate-limiting step. For instance, a primary deuterium KIE (kH/kD > 1) would be expected for a reaction where a C-H bond is cleaved in the rate-determining step. While specific KIE studies on enzymes acting on this compound are not extensively documented, this technique is widely applied in the study of enzymes involved in branched-chain amino acid biosynthesis, which metabolize the corresponding carboxylate.

Transition State Analogues and Mechanistic Probes

Transition state analogues are stable molecules that mimic the high-energy transition state of an enzyme-catalyzed reaction. wikipedia.orgaklectures.comlibretexts.org By binding tightly to the enzyme's active site, they act as potent and specific inhibitors. wikipedia.orglibretexts.org The design of such analogues provides valuable information about the geometry and electronic nature of the transition state.

For enzymes that act on the core dihydroxy acid structure of this compound, such as dihydroxy-acid dehydratase (DHAD), transition state analogues have been developed. For example, inhibitors that mimic the proposed enolate intermediate of the DHAD-catalyzed dehydration reaction can bind with high affinity to the active site.

Mechanistic probes are molecules designed to react with specific residues in an enzyme's active site or to report on the chemical environment of the active site. nih.gov For esterases that might hydrolyze this compound, mechanism-based inhibitors can be designed. These are substrate analogues that are converted by the enzyme into a reactive species that then irreversibly inactivates the enzyme. Such probes are invaluable for identifying and characterizing enzymes that metabolize this compound.

Below is a table summarizing key mechanistic insights:

| Mechanistic Aspect | Technique/Concept | Key Findings for this compound and Related Compounds |

| Enzymatic Hydrolysis | General Esterase Mechanism | Catalytic triad (Ser, His, Asp/Glu) facilitates hydrolysis via a tetrahedral intermediate and an acyl-enzyme intermediate. |

| Non-Enzymatic Hydrolysis | Acid/Base Catalysis | Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen. Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic attack by hydroxide. ucoz.comchemistrysteps.commasterorganicchemistry.com |

| Reaction Pathway Determination | ¹⁸O Isotopic Labeling | Confirms acyl-oxygen cleavage during ester hydrolysis, with the ¹⁸O from labeled water incorporating into the carboxylic acid. ucoz.com |

| Enzyme Inhibition | Transition State Analogues | Stable molecules mimicking the transition state bind tightly to the enzyme's active site, acting as potent inhibitors. wikipedia.orgaklectures.comlibretexts.org |

| Enzyme Identification & Characterization | Mechanistic Probes | Substrate analogues that are converted into reactive species can irreversibly inactivate the target enzyme, aiding in its identification. nih.gov |

Computational Chemistry and Metabolic Modeling of Methyl 2,3 Dihydroxy 3 Methylbutanoate Pathways

In Silico Analysis of Enzymatic Active Sites and Catalytic Cycles

The enzymatic production and conversion of Methyl 2,3-dihydroxy-3-methylbutanoate (B1258931) are central to its biological significance. A key enzyme in this context is dihydroxyacid dehydratase, which catalyzes the dehydration of (R)-2,3-dihydroxyisovalerate (a synonym for the deprotonated form of 2,3-dihydroxy-3-methylbutanoic acid) to 2-ketoisovalerate. nih.gov Understanding the catalytic mechanism of this and other relevant enzymes at an atomic level is crucial for protein engineering and inhibitor design.

Computational techniques such as quantum mechanics (QM) and combined quantum mechanics/molecular mechanics (QM/MM) are instrumental in this endeavor. These methods allow for the detailed modeling of enzymatic reactions, including the transition states and reaction intermediates that are often difficult to capture experimentally. For instance, QM/MM simulations can be employed to map the potential energy surface of the dehydration reaction catalyzed by dihydroxyacid dehydratase. This would involve defining a QM region that includes the substrate and key active site residues, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics (MM) force field.

Such simulations can reveal the precise roles of active site residues in substrate binding and catalysis. For example, they can elucidate how specific amino acids act as general acids or bases, stabilize charged intermediates, or orient the substrate for optimal reactivity. By understanding these structure-function relationships, researchers can rationally design mutations to improve enzyme efficiency, alter substrate specificity, or even introduce novel catalytic activities.

Metabolic Network Reconstruction and Flux Balance Analysis (FBA)

To comprehend the role of Methyl 2,3-dihydroxy-3-methylbutanoate in a cellular context, it is essential to place it within the broader metabolic network of an organism. Metabolic network reconstruction is the process of assembling all known metabolic reactions in an organism into a comprehensive, mathematically structured model. These genome-scale metabolic models (GEMs) serve as a blueprint of an organism's metabolic capabilities.

This compound, as an intermediate in the valine biosynthesis pathway, would be a component of such a reconstructed network. umaryland.edu The reaction catalyzed by dihydroxyacid dehydratase, converting (R)-2,3-dihydroxyisovalerate to 2-ketoisovalerate, represents a key node in this network, linking amino acid metabolism to central carbon metabolism.

Once a metabolic network is reconstructed, Flux Balance Analysis (FBA) can be used to predict the steady-state reaction fluxes throughout the network. FBA is a mathematical method that optimizes a specific cellular objective, such as biomass production or the synthesis of a particular metabolite, subject to the stoichiometric constraints of the metabolic network. By applying FBA to a GEM that includes the pathways involving this compound, researchers can predict how the production or consumption of this compound is affected by different genetic or environmental conditions. For example, FBA could be used to identify gene knockouts that would lead to an increased accumulation of this compound.

Table 1: Key Reactions in the Valine Biosynthesis Pathway Involving 2,3-Dihydroxy-3-methylbutanoate

| Reaction ID | Reactants | Products | Enzyme |

| R01209 | (R)-2,3-Dihydroxy-3-methylbutanoate | 2-Oxo-3-methylbutanoate + H₂O | Dihydroxy-acid dehydratase |

Prediction of Novel Metabolic Routes and Pathway Engineering Strategies

A significant application of computational metabolic modeling is the prediction of novel metabolic pathways for the synthesis of desired compounds. By leveraging databases of known enzymatic reactions, computational algorithms can identify new combinations of enzymes that can produce a target molecule, such as this compound, from common cellular precursors. These retrosynthesis-based approaches can uncover non-native pathways that may be more efficient or utilize different feedstocks than the naturally occurring routes.

Once a novel pathway is designed in silico, metabolic engineering strategies can be employed to implement it in a host organism like Escherichia coli or Saccharomyces cerevisiae. This involves the heterologous expression of the required enzymes and the optimization of metabolic fluxes to channel precursors towards the desired product. Computational tools like FBA are invaluable in this process for identifying metabolic bottlenecks and predicting the effects of genetic modifications.

For the production of this compound, pathway engineering could involve:

Overexpression of key enzymes: Increasing the expression of dihydroxyacid dehydratase or upstream enzymes in the valine biosynthesis pathway.

Deletion of competing pathways: Knocking out genes that divert precursors away from the desired pathway.

Cofactor engineering: Ensuring a sufficient supply of necessary cofactors, such as NADPH or ATP.

These strategies, guided by in silico predictions, can significantly enhance the microbial production of this compound for various biotechnological applications.

Molecular Dynamics Simulations and Docking Studies of Compound-Protein Interactions

To gain a deeper understanding of how this compound interacts with its target enzymes, molecular dynamics (MD) simulations and docking studies are employed. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, in this case, this compound within the active site of an enzyme like dihydroxyacid dehydratase. Docking simulations can provide insights into the binding mode of the substrate and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov

MD simulations, on the other hand, provide a dynamic view of the compound-protein complex over time. By simulating the motions of all atoms in the system, MD can reveal how the protein and ligand adapt to each other upon binding, the stability of the binding pose, and the role of solvent molecules in the interaction. These simulations are crucial for understanding the flexibility of the enzyme's active site and how it can accommodate the substrate. For instance, docking studies of dihydroxyacid dehydratases have indicated that the substrate coordinates with a metal ion in the active site, and MD simulations could further explore the dynamics of this coordination. nih.gov

Table 2: Predicted Interacting Residues in the Active Site of Dihydroxyacid Dehydratase with (R)-2,3-dihydroxyisovalerate

| Enzyme Source | Key Interacting Residues (Predicted) |

| Francisella tularensis | Ser552, Asp180 |

| Synechocystis sp. PCC 6803 | Ser552, Asp180 |

Quantitative Structure-Activity Relationship (QSAR) Studies for Related Compounds

A QSAR study involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity.

For compounds related to this compound, such as other hydroxy monocarboxylic acids, QSAR models could be developed to predict their inhibitory activity against specific enzymes or their potential as antimicrobial agents. nih.govnih.gov The insights gained from such models can guide the design of new analogs with improved potency and desired properties. The success of a QSAR model heavily relies on the quality of the biological data and the appropriate selection of molecular descriptors and statistical methods. wikipedia.org

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR for Structural Elucidation

One-dimensional NMR techniques, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for determining the basic carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of methyl 2,3-dihydroxy-3-methylbutanoate (B1258931), distinct signals corresponding to each unique proton environment are expected. The methyl ester group (-OCH₃) would typically present as a sharp singlet. The two methyl groups attached to the C3 position are expected to be diastereotopic and thus may show separate singlet signals. The single proton on the C2 carbon would appear as a singlet as well. The chemical shifts (δ) of these signals are influenced by the electronegativity of the neighboring oxygen atoms.

The ¹³C NMR spectrum provides information on the carbon skeleton. A distinct signal would be observed for the carbonyl carbon of the ester group at a downfield chemical shift. The carbon of the methyl ester, the two carbons of the gem-dimethyl group at C3, the C2 carbon, and the C3 carbon would each produce a unique signal.

Table 1: Predicted ¹H NMR Spectral Data for Methyl 2,3-dihydroxy-3-methylbutanoate

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| C(4)H₃ | 1.19 | s |

| C(5)H₃ | 1.28 | s |

| C(2)H | 4.02 | s |

Note: Data is based on predictive models and may vary from experimental values.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 174.4 |

| C2 | 77.8 |

| C3 | 74.0 |

| OCH₃ | 52.8 |

| C4 | 24.3 |

Note: Data is based on predictive models and may vary from experimental values.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons. For a molecule like this compound, COSY would be used to confirm the relationship between protons on adjacent carbons if any were present.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for unambiguous assignment of the signals in the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like C3 in this molecule) and for piecing together the molecular fragments. For instance, correlations between the methyl ester protons and the carbonyl carbon would confirm the ester functionality.

Chiral NMR Shift Reagents for Enantiomeric Excess Determination

Since this compound contains a chiral center at the C2 position, it can exist as two enantiomers. Chiral NMR shift reagents are paramagnetic lanthanide complexes that can be added to the NMR sample. They form diastereomeric complexes with the enantiomers, causing the signals of the different enantiomers to have different chemical shifts. The integration of these separated signals allows for the quantitative determination of the enantiomeric excess (e.e.).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is vital for confirming the molecular weight and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-resolution mass spectrometry provides a very precise measurement of the molecular mass, often to within a few parts per million. This allows for the determination of the elemental formula of a compound. For this compound (C₆H₁₂O₄), the expected exact mass would be calculated and compared to the experimental value to unequivocally confirm its molecular formula.

Table 3: Molecular Formula and Exact Mass

| Compound Name | Molecular Formula | Monoisotopic Mass (Da) |

|---|

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. The molecular ion of this compound is first selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable information about the molecule's structure and connectivity.

Characteristic fragmentation patterns would be expected. For example, the loss of the methoxy (B1213986) group (-OCH₃) from the ester or the loss of a water molecule from the diol functionality would produce fragment ions with specific mass-to-charge ratios. The analysis of these fragmentation pathways helps to confirm the presence of the key functional groups and their arrangement within the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds. Due to the presence of polar hydroxyl groups, this compound requires derivatization to increase its volatility and thermal stability for GC analysis. The most common derivatization method is silylation, which involves replacing the active hydrogen atoms of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) are frequently used for this purpose. nih.govbrjac.com.br

Once derivatized, the resulting bis-TMS ether of this compound can be readily separated on a nonpolar or medium-polarity capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase. The retention time of the derivatized compound is a key parameter for its identification.

By comparing the obtained mass spectrum with spectral libraries or through careful interpretation of the fragmentation pattern, the identity of this compound in a sample can be confirmed and its purity can be assessed by quantifying the peak area relative to any impurities present in the chromatogram.

Table 1: Hypothetical GC-MS Data for Trimethylsilyl-Derivatized this compound

| Parameter | Value |

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| GC Column | Phenyl-methylpolysiloxane (e.g., DB-5ms) |

| Hypothetical Retention Time | 10-15 min (dependent on GC conditions) |

| Key Mass Fragments (m/z) | M+, [M-15]+, 73 |

Chromatographic Techniques for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purification of non-volatile compounds. For a molecule like this compound with two chiral centers, leading to four possible stereoisomers (2R,3R; 2S,3S; 2R,3S; 2S,3R), chiral HPLC is indispensable for their separation.

The separation of these stereoisomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have demonstrated broad applicability in resolving a variety of chiral compounds, including those with multiple stereocenters. chromatographyonline.comnih.gov Columns like Chiralcel® and Chiralpak®, which feature derivatives of cellulose and amylose coated or immobilized on a silica (B1680970) support, are common choices.

The mobile phase composition, which typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695), is optimized to achieve the best separation (resolution) between the stereoisomeric peaks. The elution order of the stereoisomers is dependent on the specific CSP and the mobile phase used.

For the quantification of the individual isomers, a UV detector is commonly employed, as the ester functional group provides sufficient chromophoric activity at lower wavelengths (around 210-220 nm). researchgate.net The area of each peak in the chromatogram is proportional to the concentration of the corresponding isomer in the sample.

Table 2: Illustrative Chiral HPLC Method for Separation of this compound Stereoisomers

| Parameter | Description |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel OD-H) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Expected Outcome | Separation of the four stereoisomers with distinct retention times |

Gas Chromatography (GC) for Volatile Derivatives

As mentioned in the GC-MS section, direct analysis of this compound by GC is challenging due to its low volatility. Therefore, the preparation of volatile derivatives is a prerequisite. Silylation is a common and effective method for this purpose. nih.gov The resulting trimethylsilyl ethers exhibit significantly increased volatility, allowing for their separation on a standard GC column.

The choice of the GC column's stationary phase can influence the separation of the derivatized stereoisomers. While standard non-chiral columns will not separate the enantiomeric pairs (2R,3R from 2S,3S and 2R,3S from 2S,3R), they may be able to separate the diastereomeric pairs (e.g., the (2R,3R)/(2S,3S) pair from the (2R,3S)/(2S,3R) pair) to some extent, depending on the differences in their physical properties. For complete separation of all four derivatized stereoisomers by GC, a chiral stationary phase would be required.

Chiroptical Spectroscopy for Stereochemical Analysis

Optical Rotation Measurement

Optical rotation is a fundamental property of chiral molecules that causes the rotation of the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (temperature, solvent, concentration, and wavelength). The specific rotation, [α], is a standardized measure of this property.

For this compound, each of its four stereoisomers will have a characteristic specific rotation. The enantiomers of a pair will have equal magnitude but opposite signs of rotation (e.g., if the (2R,3R)-isomer has a positive rotation, the (2S,3S)-isomer will have a negative rotation of the same magnitude). Diastereomers, on the other hand, will have different specific rotation values that are not necessarily equal in magnitude or opposite in sign. Measuring the optical rotation of a sample can therefore help in determining its enantiomeric excess and in assigning the absolute configuration by comparison with known standards.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a sample. A CD spectrum is a plot of this differential absorption versus wavelength.

Chiral molecules exhibit characteristic CD spectra, and enantiomers will show mirror-image spectra. The shape and sign of the Cotton effects (the peaks and troughs in the CD spectrum) are directly related to the stereochemistry of the molecule. For this compound, the CD spectrum can provide detailed information about the spatial arrangement of the atoms, particularly around the chiral centers.

By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations for each possible stereoisomer, it is often possible to unambiguously determine the absolute configuration of the molecule. This combination of experimental and theoretical CD analysis is a powerful tool in stereochemical assignments. researchgate.net

Emerging Research Areas and Future Perspectives on Methyl 2,3 Dihydroxy 3 Methylbutanoate

Discovery and Engineering of Novel Biocatalysts for Sustainable Synthesis

The shift towards sustainable chemical manufacturing has spurred significant interest in biocatalysis, which utilizes enzymes or whole-cell systems to perform chemical transformations. researchgate.net This approach offers considerable advantages over conventional methods, including high specificity, mild reaction conditions (room temperature, atmospheric pressure), and reduced environmental impact, as biocatalysts are derived from renewable sources and are non-toxic. researchgate.net

The synthesis of chiral hydroxy esters such as Methyl 2,3-dihydroxy-3-methylbutanoate (B1258931) is a key area for the application of novel biocatalysts. Enzymes like dehydrogenases, reductases, and lipases are being explored and engineered for this purpose. For instance, research into the biosynthesis of structurally similar compounds, such as Methyl (2S,3R)-2-[(Benzoylamino)methyl]-3-hydroxybutanoate, has demonstrated the successful use of engineered carbonyl reductases to achieve high stereoselectivity and yield. researchgate.net The discovery of new enzymes often involves functional screening of microorganisms or sequence mining of genomic databases. nih.gov Once a potential biocatalyst is identified, protein engineering techniques, including rational design and directed evolution, can be employed to enhance its stability, activity, and selectivity for the specific synthesis of Methyl 2,3-dihydroxy-3-methylbutanoate.

| Enzyme Class | Catalytic Function | Relevance to Synthesis | Engineering Potential |

|---|---|---|---|

| Carbonyl Reductases / Dehydrogenases | Stereoselective reduction of a ketone precursor (e.g., methyl 2-hydroxy-3-oxo-3-methylbutanoate) | Crucial for establishing the correct stereochemistry at the hydroxyl groups. | High potential for engineering active sites to improve enantioselectivity and diastereoselectivity. researchgate.net |

| Lipases | Esterification of 2,3-dihydroxy-3-methylbutanoic acid with methanol (B129727). | Enables synthesis under mild, solvent-free conditions. mdpi.com | Can be engineered for higher solvent tolerance and substrate specificity. scispace.com |

| Hydrolases | Can be used in bienzymatic cascades to generate precursor materials from renewable feedstocks. researchgate.net | Integration into multi-step enzymatic pathways for a more sustainable overall process. | Can be optimized for cascade reactions to minimize intermediate purification steps. |

Applications in Synthetic Biology for Enhanced Biosynthesis and Product Diversification

Synthetic biology aims to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. nih.gov In the context of this compound, synthetic biology offers a powerful toolkit to engineer microorganisms into cellular factories for its production. This involves the design and implementation of novel metabolic pathways or the optimization of existing ones.